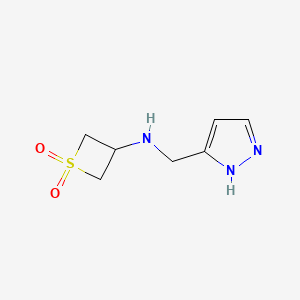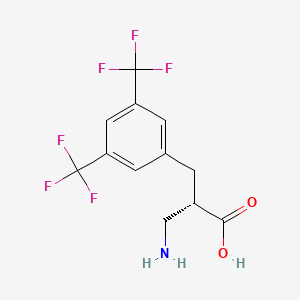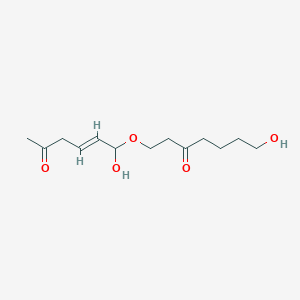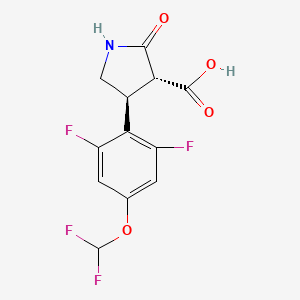
Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a difluoromethoxy group and a pyrrolidine ring, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the difluoromethoxy group. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethoxy Group: This step may involve the use of difluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors.
化学反応の分析
Types of Reactions
Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its biological activity and potential therapeutic applications.
Medicine: The compound could be investigated for its potential use in drug development.
Industry: It may have applications in the development of new materials or as a reagent in industrial processes.
作用機序
The mechanism of action of Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
Similar compounds may include other pyrrolidine derivatives with difluoromethoxy groups. Examples could be:
- 4-(4-(Difluoromethoxy)phenyl)pyrrolidine-2-carboxylic acid
- 4-(2,6-Difluorophenyl)pyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of Rel-(3R,4S)-4-(4-(difluoromethoxy)-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid lies in its specific stereochemistry and the presence of both difluoromethoxy and difluorophenyl groups, which may impart unique chemical and biological properties.
特性
分子式 |
C12H9F4NO4 |
|---|---|
分子量 |
307.20 g/mol |
IUPAC名 |
(3R,4S)-4-[4-(difluoromethoxy)-2,6-difluorophenyl]-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H9F4NO4/c13-6-1-4(21-12(15)16)2-7(14)8(6)5-3-17-10(18)9(5)11(19)20/h1-2,5,9,12H,3H2,(H,17,18)(H,19,20)/t5-,9-/m1/s1 |
InChIキー |
DNQUKPDRZZDWEJ-MLUIRONXSA-N |
異性体SMILES |
C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OC(F)F)F |
正規SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=C(C=C(C=C2F)OC(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


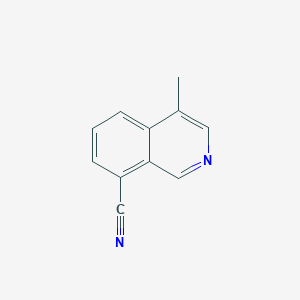
![(S)-tert-Butyl 2-(cyanomethyl)-4-(2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B12946870.png)

![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B12946883.png)
![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
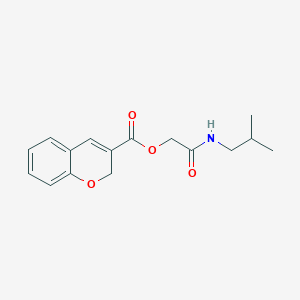
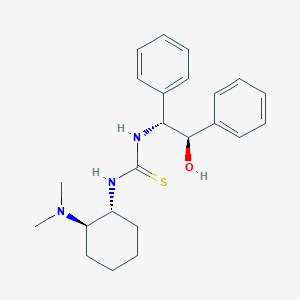

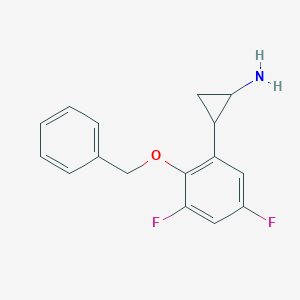
![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
